Welcome to the BenchChem Online Store!
molecular formula C13H17NO3 B8444380 4-Hydroxy-3-methoxy-5-(pyrrolidin-1-ylmethyl)benzaldehyde

4-Hydroxy-3-methoxy-5-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No. B8444380
M. Wt: 235.28 g/mol
InChI Key: LYRJEPUDVWXVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07799096B2

Procedure details

21.3 g (0.30 mol) of pyrrolidine were added to 24.0 g (0.30 mol) of a 37% aqueous formaldehyde solution in 180 ml of ethanol. Then 30.4 g (0.20 mol) of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were added. The mixture was refluxed for three hours. A solid began to precipitate out as early as during cooling, which was filtered out after complete cooling of the reaction batch and dried.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]=O.[CH3:8][O:9][C:10]1[CH:15]=[C:14]([CH:16]=[O:17])[CH:13]=[CH:12][C:11]=1[OH:18]>C(O)C>[OH:18][C:11]1[C:12]([CH2:6][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:13][C:14]([CH:16]=[O:17])=[CH:15][C:10]=1[O:9][CH3:8]

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to precipitate out as early as
TEMPERATURE
Type
TEMPERATURE
Details
during cooling
FILTRATION
Type
FILTRATION
Details
which was filtered out
TEMPERATURE
Type
TEMPERATURE
Details
after complete cooling of the reaction batch
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=O)C=C1CN1CCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.